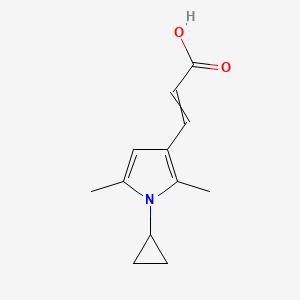

3-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid

Description

3-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid is a pyrrole-derived carboxylic acid characterized by a cyclopropyl-substituted pyrrole core conjugated to a propenoic acid moiety. The cyclopropyl group introduces steric constraint and electronic effects, distinguishing it from analogs with bulkier or more flexible substituents.

Properties

IUPAC Name |

3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-7-10(3-6-12(14)15)9(2)13(8)11-4-5-11/h3,6-7,11H,4-5H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQINJRIDMZJWTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CC2)C)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrrole ring, followed by the introduction of the cyclopropyl group and the prop-2-enoic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

Medicine: Potential therapeutic applications are explored due to its unique chemical properties.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analog is 3-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid (CAS 852400-02-3), which replaces the cyclopropyl group with a cyclohexyl substituent . Below is a systematic comparison:

Key Findings:

- Steric and Electronic Differences: The cyclopropyl group imposes greater steric hindrance and ring strain compared to cyclohexyl. This could influence reactivity, solubility, and binding affinity in biological systems. For instance, cyclopropyl’s rigidity might enhance target selectivity in drug design, while cyclohexyl’s flexibility could improve solubility in nonpolar environments .

- Hydrogen Bonding: Both compounds retain the propenoic acid group, a strong hydrogen-bond donor/acceptor. However, crystal packing (and thus physicochemical stability) may differ due to substituent bulk, as inferred from general principles of hydrogen-bond-driven supramolecular assembly .

Biological Activity

3-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid (CAS Number: 853574-39-7) is an organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a pyrrole ring and a prop-2-enoic acid moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.257 g/mol

- InChI Key : DQINJRIDMZJWTI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biological pathways, influencing cellular processes such as signal transduction, enzyme activity, and gene expression.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Potential

Studies have explored the anticancer potential of this compound. It has been observed to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The structural features of the compound facilitate interactions with cellular targets involved in cancer progression.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may possess neuroprotective properties. Research indicates that they could mitigate oxidative stress and inflammation in neuronal cells, presenting a potential therapeutic avenue for neurodegenerative diseases.

Case Study 1: Antimicrobial Screening

A study screened various derivatives of pyrrole-based compounds for their antimicrobial activity. The results showed that this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria at concentrations as low as 50 µM, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Inhibition

In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM after 48 hours of treatment, indicating substantial anticancer efficacy.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.